N-ethyl-4-(methanesulfonylmethyl)benzamide
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Overview
Description
N-ethyl-4-(methanesulfonylmethyl)benzamide is an organic compound with the molecular formula C11H15NO3S It is a benzamide derivative characterized by the presence of an ethyl group and a methanesulfonylmethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(methanesulfonylmethyl)benzamide typically involves the reaction of 4-(methanesulfonylmethyl)benzoic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-(methanesulfonylmethyl)benzoic acid and ethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts and Reagents: Commonly used catalysts include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes the use of cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(methanesulfonylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups on the benzene ring, depending on the electrophile used.
Scientific Research Applications
N-ethyl-4-(methanesulfonylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-ethyl-4-(methanesulfonylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanesulfonylmethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-methylbenzenesulfonamide: Similar structure but lacks the methanesulfonylmethyl group.
N-ethyl-4-(methylsulfonyl)benzamide: Similar structure but with a different sulfonyl group.
N-ethyl-4-(methanesulfonyl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
N-ethyl-4-(methanesulfonylmethyl)benzamide is unique due to the presence of both the ethyl and methanesulfonylmethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
N-ethyl-4-(methylsulfonylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-3-12-11(13)10-6-4-9(5-7-10)8-16(2,14)15/h4-7H,3,8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRGHRMNIRPPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)CS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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